5-(3-chloro-4-methoxyphenyl)-N-(2-chlorophenyl)furan-2-carboxamide
Description
This compound features a furan-2-carboxamide scaffold substituted at the 5-position with a 3-chloro-4-methoxyphenyl group and at the amide nitrogen with a 2-chlorophenyl moiety. The combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the phenyl ring may confer unique electronic and steric properties, influencing its reactivity and biological interactions.
Properties
CAS No. |
853333-69-4 |
|---|---|
Molecular Formula |
C18H13Cl2NO3 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-N-(2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13Cl2NO3/c1-23-16-7-6-11(10-13(16)20)15-8-9-17(24-15)18(22)21-14-5-3-2-4-12(14)19/h2-10H,1H3,(H,21,22) |
InChI Key |
VCGMOONMPRUHOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Biological Activity
5-(3-chloro-4-methoxyphenyl)-N-(2-chlorophenyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C18H15Cl2N1O3
- Molecular Weight : 355.22 g/mol
- CAS Number : 853333-72-9
This compound features a furan ring, which is known for its role in various biological activities, along with chlorine and methoxy substituents that may influence its reactivity and interaction with biological targets.
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of this compound against various pathogens. For instance, it demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different strains .
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Bacillus subtilis | 4.69 | Antibacterial |
| Staphylococcus aureus | 5.64 | Antibacterial |
| Escherichia coli | 8.33 | Antibacterial |
| Pseudomonas aeruginosa | 13.40 | Antibacterial |
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies indicated that it could inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest .
The biological activity of 5-(3-chloro-4-methoxyphenyl)-N-(2-chlorophenyl)furan-2-carboxamide is thought to be mediated through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Receptor Interaction : The compound potentially interacts with various receptors, altering downstream signaling cascades that affect cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, suggesting oxidative stress as a contributing factor to its anticancer effects.
Case Studies
Several case studies have documented the compound's efficacy in specific applications:
- Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives of this compound exhibited varying degrees of antimicrobial activity against a panel of pathogens, emphasizing its potential as a lead compound for antibiotic development .
- Cancer Cell Line Study : Research conducted on human cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, particularly in breast and lung cancer models . The study highlighted its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The table below compares the target compound with structurally related furan-2-carboxamides, emphasizing substituent variations and their implications:
Physicochemical Properties
- Lipophilicity : The 2-chlorophenyl group in the target compound increases lipophilicity compared to analogues with polar N-substituents (e.g., sulfamoylphenyl in ). This could enhance membrane permeability but reduce aqueous solubility.
- Solubility: Compounds like 5-(3-chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide benefit from the diethylamino group’s polarity, improving solubility . The target’s lack of such groups may necessitate formulation adjustments for bioavailability.
Key Research Findings
Steric Considerations : The ortho-chloro substituent on the N-phenyl ring may introduce steric hindrance, affecting binding affinity compared to para-substituted analogues (e.g., 4-methoxyphenyl in ).
Metabolic Stability : Electron-withdrawing groups like trifluoromethyl () or nitro () enhance metabolic stability but may increase toxicity. The target’s methoxy group could mitigate toxicity while maintaining moderate stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
